molecular formula C11H17N B1420845 2-Methyl-2-(2-methylphenyl)propan-1-amine CAS No. 1176768-39-0

2-Methyl-2-(2-methylphenyl)propan-1-amine

Cat. No. B1420845
M. Wt: 163.26 g/mol
InChI Key: LNCFGBYPMIKFIR-UHFFFAOYSA-N
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Description

“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .


Physical And Chemical Properties Analysis

“2-Methyl-2-(2-methylphenyl)propan-1-amine” is a liquid at room temperature . Its molecular weight is 163.26 .

Scientific Research Applications

Pharmacology

  • Application : MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It has limited popularity as a recreational stimulant .
  • Methods : The compound is typically administered orally or nasally .
  • Results : It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Metabolism

  • Application : MPA metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation and deamination are in common .
  • Methods : The metabolism involves various enzymes including the cytochrome P450 enzyme CYP2C19 in the liver .
  • Results : The end product is likely to be (substituted) thiophene-2-carboxylic acid . It is then excreted in urine .

Synthesis

  • Application : There is a four-step synthesis of methiopropamine .
  • Methods : The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
  • Results : The final product is 1-(thiophen-2-yl)-2-methylaminopropane .

2-methyl-2-(3-methylphenyl)propan-1-amine

  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The results or outcomes obtained are not specified .

2-Amino-2-methyl-1-propanol

  • Application : This compound is used for the preparation of buffer solution and in cosmetics . It is also used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : This compound, a sterically hindered primary amine, has been studied extensively and is considered as a promising candidate for CO2 capture due to its excellent characteristics, including high absorption capacity, high degradation resistance and low regeneration energy .

2-methyl-2-(3-methylphenyl)propan-1-amine

  • Field : Chemical Research
  • Application : This compound is used in chemical research .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : The results or outcomes obtained are not specified .

2-Amino-2-methyl-1-propanol

  • Field : Chemical Research
  • Application : This compound is used for the preparation of buffer solution and in cosmetics . It is also used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .
  • Methods : The specific methods of application or experimental procedures are not provided .
  • Results : This compound, a sterically hindered primary amine, has been studied extensively and is considered as a promising candidate for CO2 capture due to its excellent characteristics, including high absorption capacity, high degradation resistance and low regeneration energy .

Safety And Hazards

The safety information for “2-Methyl-2-(2-methylphenyl)propan-1-amine” indicates that it is dangerous, with hazard statements including H302, H315, H318, and H335 .

properties

IUPAC Name

2-methyl-2-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCFGBYPMIKFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-methylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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